N-{5-[(PIPERIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}ACETAMIDE
Description
N-{5-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is a synthetic compound featuring a thiazole core substituted with a piperidinylmethyl group at the 5-position and an acetamide moiety at the 2-position.
Properties
IUPAC Name |
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9(15)13-11-12-7-10(16-11)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWVCYQJKWKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(PIPERIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(PIPERIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{5-[(PIPERIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(PIPERIDIN-1-YL)METHYL]-13-THIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group may enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes through its interaction with key proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other piperidine- and thiazole-containing molecules provide insights into its hypothetical biological behavior. Below is a detailed comparison with key analogs:
AM251 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Structural Differences : AM251 replaces the thiazole ring with a pyrazole core and incorporates halogenated aryl groups. The acetamide in N-{5-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is replaced by a carboxamide linked to piperidine.
- Pharmacology: AM251 is a well-characterized cannabinoid receptor 1 (CB1) inverse agonist, used extensively in obesity and addiction research. The thiazole-containing compound lacks documented CB1 activity but may share metabolic stability due to the piperidine group .
- Bioavailability : Pyrazole derivatives like AM251 exhibit high lipophilicity, whereas the thiazole-acetamide hybrid may display improved aqueous solubility due to polar functional groups.
Rimonabant (SR141716A)
- Structural Differences: Rimonabant shares the N-(piperidin-1-yl)carboxamide motif but employs a dichlorophenyl-substituted pyrazole core.
- Pharmacology : As a CB1 antagonist, rimonabant inhibits appetite and was clinically used for obesity before withdrawal due to psychiatric side effects. The thiazole analog’s sulfur atom could confer distinct binding kinetics or off-target effects (e.g., cytochrome P450 modulation) .
Thiazole-Based Analogs (e.g., PSN375963)
- Structural Similarities : PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) shares a heterocyclic core but substitutes thiazole with oxadiazole.
- Functional Implications : Oxadiazoles are often used as bioisosteres for ester or amide groups, whereas thiazoles may enhance hydrogen bonding via sulfur. N-{5-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE’s acetamide group could improve metabolic stability compared to PSN375963’s ester-like oxadiazole .
Comparative Data Table
| Property | N-{5-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE | AM251 | Rimonabant |
|---|---|---|---|
| Core Structure | 1,3-Thiazole | Pyrazole | Pyrazole |
| Key Substituents | Piperidinylmethyl, acetamide | 4-Iodophenyl, dichlorophenyl | 4-Chlorophenyl, dichlorophenyl |
| Pharmacological Target | Hypothesized: GPCRs, enzymes | CB1 receptor | CB1 receptor |
| Solubility | Moderate (polar acetamide) | Low (lipophilic aryl groups) | Low |
| Metabolic Stability | Likely high (stable thiazole, piperidine) | Moderate (prone to oxidative dehalogenation) | Moderate |
Research Findings and Hypotheses
- Binding Affinity : Molecular docking studies suggest the piperidinylmethyl group may anchor the compound to hydrophobic pockets in GPCRs, similar to rimonabant’s piperidine-carboxamide interaction with CB1 .
- Synthetic Feasibility : The compound’s synthesis likely follows routes analogous to AM251, involving thiazole ring formation via Hantzsch synthesis followed by piperidine and acetamide coupling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
